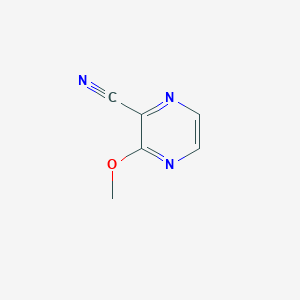![molecular formula C6H5N3O2S B184311 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione CAS No. 7464-12-2](/img/structure/B184311.png)
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP has a unique chemical structure that makes it a valuable tool in the study of various biological processes.
作用机制
The mechanism of action of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is complex and multifaceted. It has been shown to act as a potent inhibitor of mitochondrial complex I, leading to the production of reactive oxygen species and oxidative stress. 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. Additionally, 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has been shown to activate intracellular signaling pathways, including the MAPK/ERK pathway.
生化和生理效应
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has a variety of biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and damage to mitochondrial DNA, leading to cell death. 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has also been shown to modulate the activity of ion channels, leading to changes in cellular excitability and neurotransmitter release. Additionally, 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has been shown to activate intracellular signaling pathways, leading to changes in gene expression and cellular function.
实验室实验的优点和局限性
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has several advantages for use in lab experiments. It has a unique chemical structure that makes it a valuable tool in the study of various biological processes. Additionally, 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to the use of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione in lab experiments. It can be toxic to cells and tissues at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
未来方向
There are several future directions for research on 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the role of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione in the development and progression of neurodegenerative diseases such as Parkinson's disease. Additionally, there is interest in the development of new compounds based on the structure of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione that may have improved efficacy and reduced toxicity.
合成方法
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another synthesis method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with hydrazine hydrate. Both methods result in the formation of 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione as a white crystalline solid.
科学研究应用
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has been extensively studied in scientific research due to its unique chemical structure and properties. It has been used as a tool in the study of various biological processes, including the regulation of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways. 2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has also been used to study the effects of oxidative stress on cellular function and to investigate the mechanisms of neurodegenerative diseases such as Parkinson's disease.
属性
CAS 编号 |
7464-12-2 |
|---|---|
产品名称 |
2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione |
分子式 |
C6H5N3O2S |
分子量 |
183.19 g/mol |
IUPAC 名称 |
2-methyl-5,6-dihydro-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H5N3O2S/c1-2-7-3-4(12-2)6(11)9-8-5(3)10/h1H3,(H,8,10)(H,9,11) |
InChI 键 |
AFUIGSKTJVHHHJ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=O)NNC2=O |
规范 SMILES |
CC1=NC2=C(S1)C(=O)NNC2=O |
其他 CAS 编号 |
7464-12-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



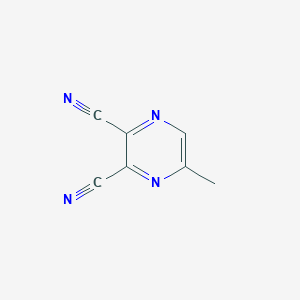
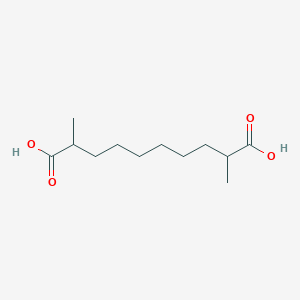
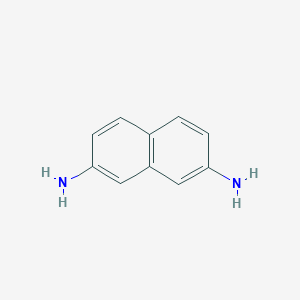
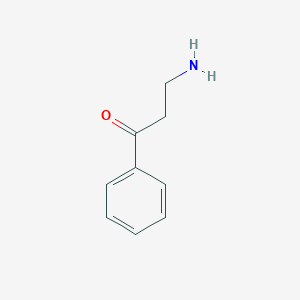
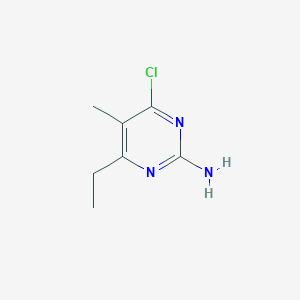
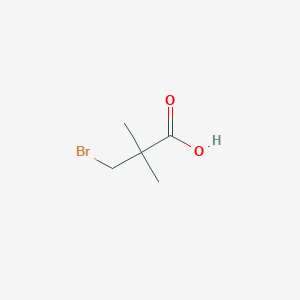
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)
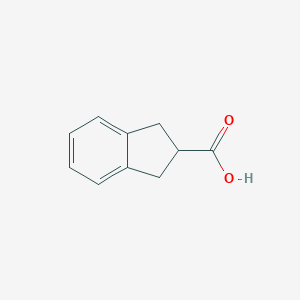
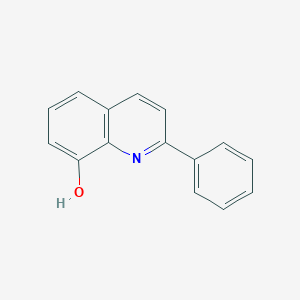
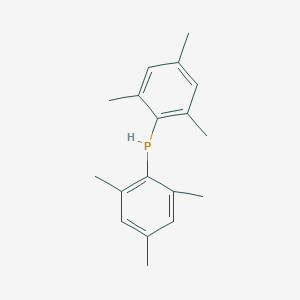
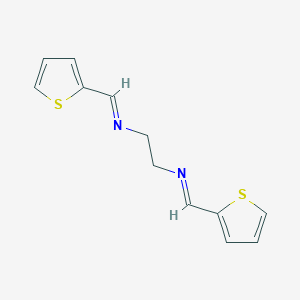
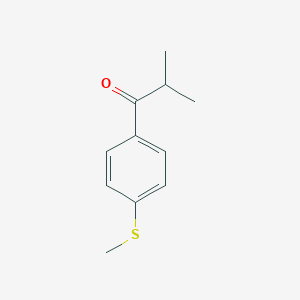
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
